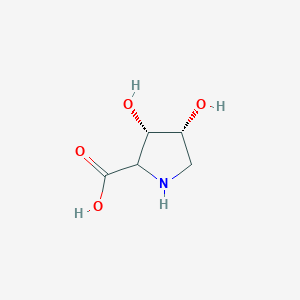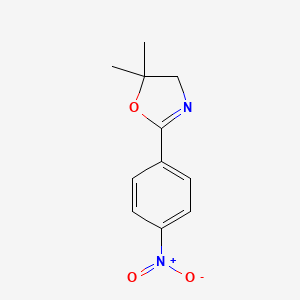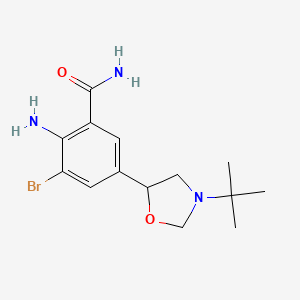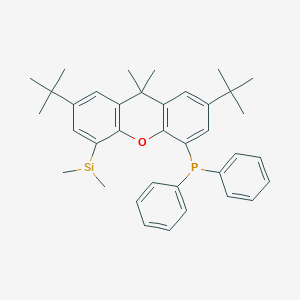
1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, substituted with a 2-methoxyphenyl group
Métodos De Preparación
The synthesis of 1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds via cyclization to form the pyrrole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism by which 1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The anti-inflammatory effects could be due to inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Both compounds contain a 2-methoxyphenyl group, but differ in the heterocyclic ring structure.
2-(2-Methoxyphenyl)benzimidazole: This compound also features a 2-methoxyphenyl group but has a benzimidazole ring instead of a pyrrole ring. The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C11H13NO/c1-13-11-7-3-2-6-10(11)12-8-4-5-9-12/h2-7H,8-9H2,1H3 |
Clave InChI |
RLBTXTAZNWFWJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)
![3-Ethyl-6-methylbenzo[c]isoxazole](/img/structure/B12885648.png)
![2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B12885656.png)



![2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)



![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)


![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)
